![molecular formula C23H28N2O B2869580 1-((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one CAS No. 1421465-99-7](/img/structure/B2869580.png)

1-((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

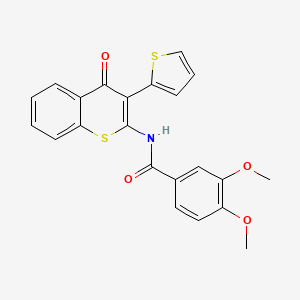

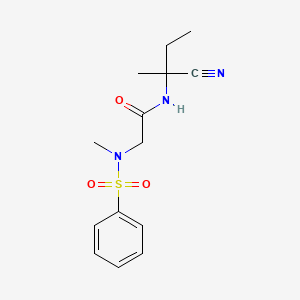

This compound is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The compound has been used in the study of KRAS G12D, a common oncogenic KRAS mutation .

Synthesis Analysis

The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of this compound is related to the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids . The compound has been used in the study of KRAS G12D, a common oncogenic KRAS mutation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This involves the creation of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis

The compound has a molecular formula of C14H20N2 . Its average mass is 216.322 Da and its monoisotopic mass is 216.162643 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Tetrasubstituted Furans Synthesis : A study highlights the use of compounds with a 4-aza-8-oxabicyclo[3.2.1]oct-6-en-2-one moiety, similar in structure to the specified compound, for the synthesis of tetrasubstituted furantricarboxylates, which are important in various chemical syntheses (Maas, Dobesch, & Greiner, 2020).

- Catalyst in Synthesis : Another research demonstrates the use of 1, 4-Diazabicyclo[2.2.2]octanium diacetate, related to the compound , as an effective catalyst for synthesizing trisubstituted imidazoles, highlighting its significance in green chemistry (Fekri & Nateghi, 2021).

Potential Medicinal Applications

- Potential Antiparkinson Agents : Research on 3,8-diazabicyclo[3.2.1] octanes has identified compounds structurally related to the specified compound as potential antiparkinson agents, indicating its relevance in neurodegenerative disease research (Occelli, Fontanella, & Testa, 1977).

- Neurokinin Receptor Antagonists : A study on 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, which are structurally similar, demonstrates their function as neurokinin receptor antagonists, suggesting potential applications in neurological conditions (Huscroft et al., 2006).

Molecular Structure and Complexation

- Molecular Tiling in Adduct Formation : The formation of a 1:1 adduct between 1,4-diazabicyclo[2.2.2]octane and benzenetricarboxylic acid, relevant to the compound of interest, reveals insights into molecular tiling and hydrogen bonding in complex structures (Meehan et al., 1997).

- DABCO Tribromide in Synthesis : Another research utilizing 1,4-Diazabicyclo[2.2.2]octane tribromide for the synthesis of quinazolinones and benzimidazoles shows its importance in facilitating complex organic reactions (Rostami et al., 2017).

Mécanisme D'action

The compound has been used in the study of KRAS G12D, a common oncogenic KRAS mutation . Selective inhibition of KRAS G12D presents a significant challenge due to the requirement of inhibitors to bind KRAS G12D with high enough affinity to obviate the need for covalent interactions with the mutant KRAS protein .

Orientations Futures

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include further exploration of the synthesis methods and potential applications of this compound in the study of oncogenic mutations like KRAS G12D .

Propriétés

IUPAC Name |

1-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c1-2-22(19-11-7-4-8-12-19)23(26)25-20-13-14-21(25)17-24(16-20)15-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFIUKWHRADVGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2C3CCC2CN(C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide](/img/structure/B2869500.png)

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869506.png)

![2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869508.png)

![2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2869511.png)

![4-[[2-[[2-(3,5-Dimethoxyphenyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2869512.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/no-structure.png)